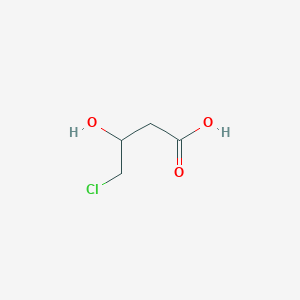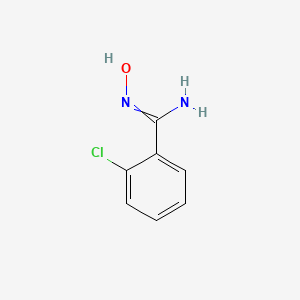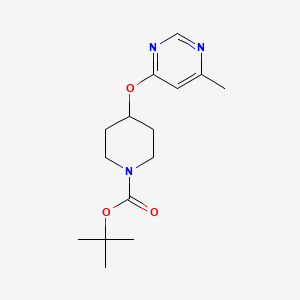
4-Chloro-3-hydroxybutyric acid
概要
説明
4-Chloro-3-hydroxybutyric acid is an organic compound with the molecular formula C4H7ClO3. It is a chlorinated derivative of 3-hydroxybutyric acid and belongs to the class of haloalkanoic acids. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-3-hydroxybutyric acid can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with cyanide under controlled pH conditions to form 4-chloro-3-hydroxybutyronitrile, which is then hydrolyzed to yield this compound . Another method involves the asymmetric bioreduction of ethyl 4-chloroacetoacetate using recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase .
Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high efficiency and selectivity. For instance, the bioreduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutyrate in an organic solvent-deep eutectic solvent-water system has been shown to achieve high yields under mild conditions .
化学反応の分析
Types of Reactions: 4-Chloro-3-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-3-oxobutyric acid.
Reduction: It can be reduced to form 4-chloro-3-hydroxybutanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or amines under mild conditions.
Major Products:
Oxidation: 4-Chloro-3-oxobutyric acid.
Reduction: 4-Chloro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-3-hydroxybutyric acid has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of pharmaceuticals and other organic compounds.
Biology: It is used in the study of metabolic pathways involving haloalkanoic acids.
Medicine: It is a precursor in the synthesis of drugs such as atorvastatin, a cholesterol-lowering medication.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 4-chloro-3-hydroxybutyric acid involves its interaction with specific enzymes and receptors in biological systems. For instance, in biocatalytic processes, it acts as a substrate for carbonyl reductase, which catalyzes its reduction to the corresponding alcohol . The molecular targets and pathways involved in its biological activity are primarily related to its role as a chiral intermediate in drug synthesis.
類似化合物との比較
4-Chloro-3-hydroxybutyric acid can be compared with other similar compounds such as:
3-Hydroxybutyric acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Chloro-3-hydroxybutyrate esters: These esters are often used as intermediates in the synthesis of pharmaceuticals and have similar reactivity but different physical properties.
Gamma-hydroxybutyric acid: Although structurally related, it has different pharmacological properties and is used for different therapeutic purposes.
The uniqueness of this compound lies in its chlorinated structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.
特性
IUPAC Name |
4-chloro-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAXGMVRMXFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3333201.png)

![4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride](/img/structure/B3333216.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3333229.png)


![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide](/img/structure/B3333238.png)




![(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B3333296.png)
